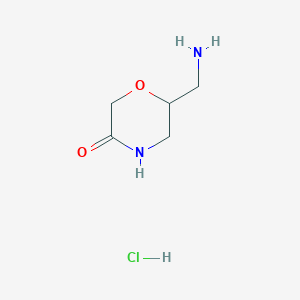

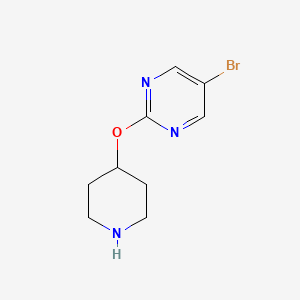

1-Bromo-2-chloro-4-ethoxybenzene

Descripción general

Descripción

1-Bromo-2-chloro-4-ethoxybenzene is a halogenated aromatic compound that is not explicitly mentioned in the provided papers. However, the papers do discuss various halogenated benzene derivatives, which can offer insights into the behavior and characteristics of similar compounds. For instance, halogenated methoxybenzenes have been studied for their presence in the marine troposphere, indicating environmental relevance and potential mixed biogenic and anthropogenic origins . The electrochemical behavior of related nitrobenzene compounds has been explored, providing a glimpse into the reactivity of halogenated benzene derivatives . Additionally, the synthesis and characterization of various halogenated benzene compounds, including those with bromo and chloro substituents, have been reported, which could be analogous to the synthesis and properties of 1-Bromo-2-chloro-4-ethoxybenzene [3, 7, 8, 9].

Synthesis Analysis

The synthesis of halogenated benzene derivatives can vary based on the desired compound. For example, a comparison of monomers for the modified Gilch route to polyphenylenevinylene suggests that different halogenated monomers can affect the yield and molecular weight of the resulting polymer . Electrosynthetic routes have been explored for the reduction of nitrobenzene derivatives, which could potentially be adapted for the synthesis of 1-Bromo-2-chloro-4-ethoxybenzene . Furthermore, the synthesis of complex benzophenone derivatives from simpler benzene precursors through reactions like Friedel-Crafts indicates the versatility of halogenated benzene compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives has been studied using various techniques, including NMR spectroscopy and X-ray diffraction. For instance, the NMR spectra of chlorobenzene and bromobenzene in a liquid crystalline phase have been obtained, providing information on the molecular structure and dipole-dipole coupling constants . The crystal structures of solvates of a tetraphenylbenzene derivative have been determined, revealing different conformations and packing arrangements, which could be relevant for understanding the solid-state behavior of 1-Bromo-2-chloro-4-ethoxybenzene .

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives can be complex and varied. For example, the electrochemical reduction of chloro- and bromo-nitrobenzene derivatives has been shown to produce different products depending on the presence of a proton donor . The synthesis of dibenzopentalenes from bromo-ethynylbenzenes using nickel(0) complexes

Aplicaciones Científicas De Investigación

Halogenation and Catalysis : 1-Bromo-2-chloro-4-ethoxybenzene is utilized in the halogenation of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts. This method has been applied to synthesize compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).

Electrochemical Fluorination : This chemical has been studied in the context of electrochemical fluorination of aromatic compounds. The research explored the side-reactions during the fluorination of halobenzenes, revealing insights into the formation mechanisms and reaction conditions (Horio et al., 1996).

Steric Protection in Organic Synthesis : It's used as a sterically hindered bromobenzene in the preparation of phosphonous dichloride, which further assists in stabilizing low-coordinate phosphorus compounds (Yoshifuji, Kamijo, & Toyota, 1993).

Vapour Pressure Assessment : Research includes its use in studying vapour pressures as a function of temperature for isomorphous crystalline substances, contributing to the understanding of thermodynamic properties (Oonk et al., 1998).

Organohalogens in Environmental Science : Its derivatives, specifically bromochloromethoxybenzenes, are studied in the marine troposphere to understand their biogenic and anthropogenic origins (Führer & Ballschmiter, 1998).

Ring Expansion in Chemistry : In chemical synthesis, the compound is involved in ring expansion processes, such as the conversion of 1-bromo-2,3,4,5-tetraethylalumole to 1-bromo-1-alumacyclonona-2,4,6,8-tetraene (Agou et al., 2015).

Cobalt-Catalysed Carbonylation : This compound is a part of studies focusing on the cobalt-catalysed carbonylation of polysubstituted halobenzenes, leading to the development of methods for preparing various fluorobenzoic acid derivatives (Boyarskiy et al., 2010).

Development in Liquid Crystal Technology : Its derivatives are used in the synthesis of chiral liquid crystals, where the nature of the phenyl substituent significantly influences the mesogenic properties (Bertini et al., 2003).

Innovations in Reduction Processes : The compound is part of research in photostimulated reactions for hydrodehalogenation and reductive radical cyclization, leading to new reduction processes (Vaillard et al., 2004).

Polymer Science : It is also utilized in electrosynthesis and characterization of new soluble polymers, contributing to advancements in polymer science (Moustafid et al., 1991).

Mecanismo De Acción

Target of Action

1-Bromo-2-chloro-4-ethoxybenzene is a derivative of benzene, a cyclic compound with a conjugated pi electron system. The primary targets of this compound are the pi electrons in the benzene ring .

Mode of Action

The compound undergoes electrophilic aromatic substitution, a common reaction in organic chemistry where an atom, usually a halogen, is substituted for a hydrogen atom on an aromatic ring . The reaction proceeds via a two-step mechanism :

Step 1 (Slow): The pi electrons in the benzene ring attack the electrophile (bromine or chlorine in this case), forming a sigma bond. This results in a positively charged intermediate known as the arenium ion .

Step 2 (Fast): A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .

Pharmacokinetics

Like other small organic molecules, it is likely to be absorbed through the gastrointestinal tract if ingested, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine .

Result of Action

The result of the compound’s action is the substitution of a hydrogen atom on the benzene ring with a bromine or chlorine atom. This changes the physical and chemical properties of the benzene ring, potentially affecting its reactivity, polarity, and interactions with other molecules .

Action Environment

The action of 1-Bromo-2-chloro-4-ethoxybenzene can be influenced by various environmental factors. For instance, the reaction rate of electrophilic aromatic substitution can be affected by temperature, solvent, and the presence of catalysts . Additionally, the compound’s stability and efficacy may be influenced by storage conditions, such as temperature and humidity .

Propiedades

IUPAC Name |

1-bromo-2-chloro-4-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVFYQVZTTUBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627946 | |

| Record name | 1-Bromo-2-chloro-4-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-chloro-4-ethoxybenzene | |

CAS RN |

313545-43-6 | |

| Record name | 1-Bromo-2-chloro-4-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

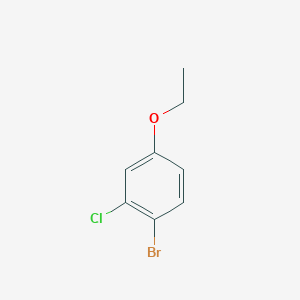

![1-Bromo-4-[(2-ethylhexyl)oxy]benzene](/img/structure/B1291472.png)

![2-(4-Bromomethyl-phenyl)-5-(3-nitro-phenyl)-[1,3,4]thiadiazole](/img/structure/B1291494.png)